molecular formula C8H17Cl2FN2 B2941764 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride CAS No. 194427-15-1

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride

Cat. No.: B2941764
CAS No.: 194427-15-1
M. Wt: 231.14
InChI Key: AVYKANXBQTYLRX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a fluorinated piperidine moiety. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, including the reduction of azetidinones (β-lactams) with lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . These methods ensure high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorinated piperidine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)piperidine dihydrochloride
  • 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Uniqueness: 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride stands out due to the presence of both the azetidine ring and the fluorinated piperidine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYKANXBQTYLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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